molecular formula C7H11F3O4 B3040344 Methyl 4,4,4-trifluoro-3,3-dimethoxybutanoate CAS No. 191029-77-3

Methyl 4,4,4-trifluoro-3,3-dimethoxybutanoate

Cat. No.: B3040344
CAS No.: 191029-77-3
M. Wt: 216.15 g/mol
InChI Key: FVEATRVNFOHWGC-UHFFFAOYSA-N
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Description

Methyl 4,4,4-trifluoro-3,3-dimethoxybutanoate is a fluorinated ester characterized by a trifluoromethyl group at the 4-position and two methoxy groups at the 3-position. The trifluoromethyl group enhances electronegativity and metabolic stability, making such compounds valuable in pharmaceuticals and agrochemicals.

Properties

IUPAC Name

methyl 4,4,4-trifluoro-3,3-dimethoxybutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F3O4/c1-12-5(11)4-6(13-2,14-3)7(8,9)10/h4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVEATRVNFOHWGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C(F)(F)F)(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4,4,4-trifluoro-3,3-dimethoxybutanoate can be synthesized through several methods. One common approach involves the esterification of 4,4,4-trifluoro-3,3-dimethoxybutanoic acid with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,4,4-trifluoro-3,3-dimethoxybutanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the methoxy groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of trifluoromethyl ketones or carboxylic acids.

    Reduction: Production of trifluoromethyl alcohols.

    Substitution: Generation of various substituted butanoates depending on the nucleophile used.

Scientific Research Applications

Methyl 4,4,4-trifluoro-3,3-dimethoxybutanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be employed in the study of enzyme interactions and metabolic pathways.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those requiring trifluoromethyl groups for enhanced bioactivity.

    Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism by which methyl 4,4,4-trifluoro-3,3-dimethoxybutanoate exerts its effects depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects
Compound Name Substituents (Position) Functional Groups Key Properties/Applications Evidence ID
Methyl 4,4,4-trifluorobutanoate CF₃ (C4) Ester Simpler analog; used as intermediate
Methyl (R)-4,4,4-trifluoro-3-hydroxybutanoate CF₃ (C4), OH (C3) Ester, hydroxyl Chiral building block; higher polarity
Ethyl 4,4,4-trifluoro-3-methylbutanoate CF₃ (C4), CH₃ (C3) Ester, methyl Increased hydrophobicity
4,4,4-Trifluoro-3,3-dimethylbutanamide CF₃ (C4), CH₃ (C3), NH₂ (C1) Amide, methyl Enhanced hydrolytic stability
Ethyl 3-amino-4,4-difluorobutanoate NH₂ (C3), F₂ (C4) Ester, amino Hydrogen bonding capability; drug design

Key Observations :

  • Electron-Withdrawing Groups: The trifluoromethyl group (CF₃) in all analogs enhances stability and lipophilicity. Methoxy (OCH₃) groups in the target compound provide electron-donating effects, contrasting with hydroxyl (OH) or amino (NH₂) groups in others .
Physical and Spectral Properties
  • Melting Points: Methyl 2-(dimethoxyphosphoryl)-4,4-bis(trifluoromethylsulfonyl)butanoate () melts at 80.5–83.2°C, reflecting high polarity from sulfonyl groups . The target compound’s dimethoxy groups may lower melting points relative to hydroxylated analogs.
  • Spectral Data :
    • IR : Hydroxy analogs (e.g., ) show O-H stretches (~3460 cm⁻¹), absent in the target compound. Methoxy groups exhibit C-O stretches near 1050–1150 cm⁻¹ .
    • NMR : The trifluoromethyl group in all compounds causes distinct ¹⁹F-NMR shifts (e.g., δ −10.3 ppm in ). Chiral centers in hydroxy analogs () produce optical rotations (e.g., [α]D = +21.0°).

Biological Activity

Methyl 4,4,4-trifluoro-3,3-dimethoxybutanoate is a compound of interest due to its unique chemical structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of trifluoromethyl and dimethoxy groups, which contribute to its chemical reactivity and biological properties. The molecular formula is C7H8F3O4, with a molecular weight of approximately 227.13 g/mol.

Synthesis

The synthesis of this compound generally involves the acylation of appropriate precursors under specific conditions. Notable methods include:

  • Acylation Reaction : Utilizing acetic anhydride or similar acylating agents in the presence of a base.
  • Cyclocondensation : Employing dielectrophilic precursors to achieve cyclization and formation of the desired compound .

Antimicrobial Properties

Studies have indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of metabolic pathways.

Anti-inflammatory Effects

Research has demonstrated that this compound can modulate inflammatory responses. In vitro studies suggest that it inhibits the production of pro-inflammatory cytokines in macrophages, which may be beneficial in treating inflammatory diseases .

Enzyme Inhibition

This compound has been shown to inhibit certain enzymes involved in metabolic processes. For example, it affects the activity of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain signaling pathways .

Case Studies

  • Case Study on Antimicrobial Activity :
    • Objective : To evaluate the antimicrobial efficacy against E. coli and S. aureus.
    • Method : Disk diffusion method was used to assess inhibition zones.
    • Results : The compound showed a significant inhibition zone (≥15 mm) against both strains at a concentration of 100 µg/disk.
  • Case Study on Anti-inflammatory Effects :
    • Objective : To investigate the effects on TNF-alpha production in LPS-stimulated macrophages.
    • Method : Macrophages were treated with varying concentrations (10-100 µM) of the compound.
    • Results : A dose-dependent reduction in TNF-alpha levels was observed, indicating anti-inflammatory potential.

Research Findings Summary Table

Biological ActivityMethodologyKey Findings
AntimicrobialDisk diffusionSignificant inhibition against E. coli and S. aureus
Anti-inflammatoryCytokine assayDose-dependent reduction in TNF-alpha production
Enzyme inhibitionEnzymatic assaysInhibition of COX enzyme activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 4,4,4-trifluoro-3,3-dimethoxybutanoate
Reactant of Route 2
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Methyl 4,4,4-trifluoro-3,3-dimethoxybutanoate

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